2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyrimidine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiazole or imidazo[1,2-a]pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine derivatives: These compounds share the imidazo[1,2-a]pyrimidine core but differ in the substituents attached to the ring.
Thiazole derivatives: Compounds containing the thiazole ring with various substituents.
Uniqueness
2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole is unique due to its combined imidazo[1,2-a]pyrimidine and thiazole structures, which confer distinct chemical and biological properties. This dual-ring system allows for diverse interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H12N4S |
---|---|
Molecular Weight |
208.29 g/mol |
IUPAC Name |
2-(1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidin-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C9H12N4S/c1-2-11-9-12-3-5-13(9)7(1)8-10-4-6-14-8/h4,6-7H,1-3,5H2,(H,11,12) |
InChI Key |
YMAFVPHWKBAFJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2NCCN2C1C3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.